molecular formula C27H28N2 B14229548 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole CAS No. 827015-69-0

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole

Katalognummer: B14229548
CAS-Nummer: 827015-69-0
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: HXKKDKCFYZJEHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

827015-69-0

Molekularformel

C27H28N2

Molekulargewicht

380.5 g/mol

IUPAC-Name

3-[[4-(2-methylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole

InChI

InChI=1S/C27H28N2/c1-20-9-5-6-12-23(20)21-15-17-29(18-16-21)19-25-24-13-7-8-14-26(24)28-27(25)22-10-3-2-4-11-22/h2-14,21,28H,15-19H2,1H3

InChI-Schlüssel

HXKKDKCFYZJEHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.